molecular formula C22H24BrNO2 B3849129 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]

1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B3849129
M. Wt: 414.3 g/mol
InChI Key: PZFOQIXHAKGCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine], also known as BRD, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. BRD has been found to have a unique mechanism of action and exhibits biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] has a unique mechanism of action that involves binding to the sigma-1 receptor. This receptor is involved in several cellular processes, including calcium signaling and protein folding. By binding to this receptor, 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] can modulate these processes and affect cellular function. The exact mechanism by which 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] interacts with the sigma-1 receptor is still being investigated, but it is believed to involve allosteric modulation of the receptor.
Biochemical and Physiological Effects:
1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] can modulate the activity of several enzymes, including histone deacetylases and protein kinases. In vivo studies have shown that 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] can affect behavior and cognitive function in animal models. 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] has several advantages as a pharmacological tool for scientific research. It has a unique mechanism of action that makes it a valuable tool for investigating cellular processes. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to using 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] in lab experiments. Its effects on cellular processes can be complex and difficult to interpret, and its binding to the sigma-1 receptor can be affected by other compounds.

Future Directions

There are several potential future directions for research involving 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cancer treatment, either alone or in combination with other drugs. Further research is also needed to fully understand the mechanism by which 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] interacts with the sigma-1 receptor and to identify other cellular processes that may be affected by 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine].

Scientific Research Applications

1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] has been used in several scientific studies to investigate its potential as a pharmacological tool. One study found that 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] can modulate the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine] has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1'-[(5-bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO2/c1-25-20-14-21(26-2)19(23)13-17(20)15-24-11-9-22(10-12-24)8-7-16-5-3-4-6-18(16)22/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOQIXHAKGCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC3(CC2)C=CC4=CC=CC=C34)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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